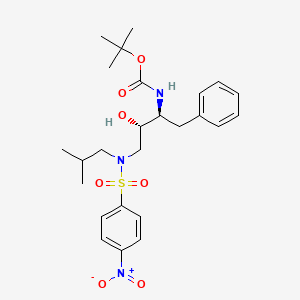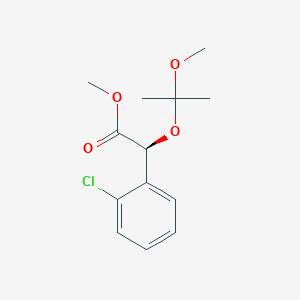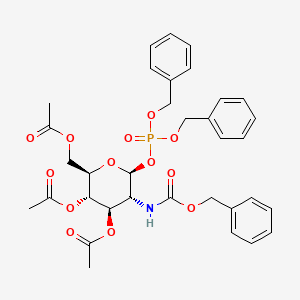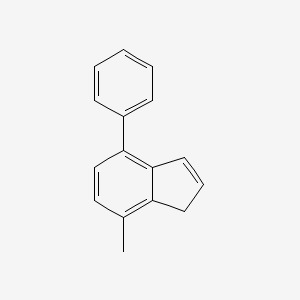
7-methyl-4-phenyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-phenyl-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring The compound’s structure features a methyl group at the 7th position and a phenyl group at the 4th position, making it a unique derivative of indene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4-phenyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is typically catalyzed by transition metals such as ruthenium or rhodium, which facilitate the formation of the indene ring system . Another method involves the use of palladium-catalyzed tandem intermolecular Suzuki/intramolecular Heck reactions, which provide a modular and efficient route to the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-4-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
7-Methyl-4-phenyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 7-methyl-4-phenyl-1H-indene is not well-characterized. like other indene derivatives, it likely interacts with biological targets through its aromatic and hydrophobic properties. These interactions can influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
2-Methyl-4-phenyl-1H-indene: Another indene derivative with a methyl group at the 2nd position.
4,7-Methano-1H-indene: A structurally related compound with a methano bridge.
Comparison: 7-Methyl-4-phenyl-1H-indene is unique due to the specific positioning of its methyl and phenyl groups, which can influence its chemical reactivity and physical properties. Compared to other indene derivatives, it may exhibit distinct electronic characteristics and steric effects, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C16H14 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
7-methyl-4-phenyl-1H-indene |
InChI |
InChI=1S/C16H14/c1-12-10-11-15(13-6-3-2-4-7-13)16-9-5-8-14(12)16/h2-7,9-11H,8H2,1H3 |
Clave InChI |
QXOGPQXNZYUHSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC=CC2=C(C=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


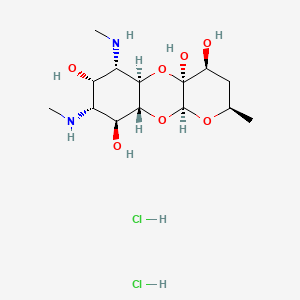
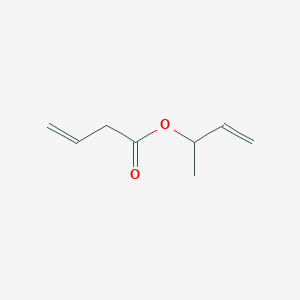
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
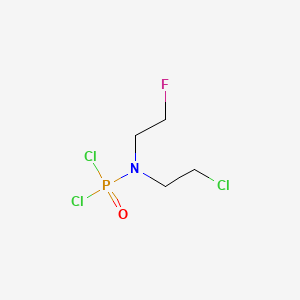
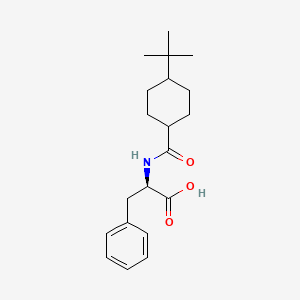
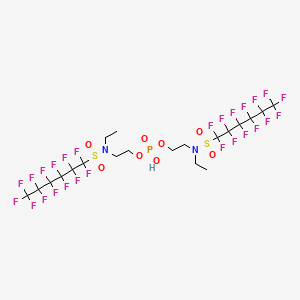
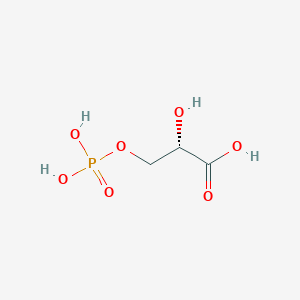
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)

